[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone, also known as JNJ-40411813, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridinylpyrimidine derivatives and has been shown to exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone is not fully understood, but it is believed to act by inhibiting the activity of protein kinases, specifically mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). These kinases play a crucial role in cell proliferation and survival, and their inhibition by this compound leads to the induction of apoptosis and cell death in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound exhibits potent anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone in lab experiments is its potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for further preclinical and clinical development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone. One area of interest is the development of more potent and selective inhibitors of MAPK and ERK, which could lead to improved anti-tumor activity and reduced toxicity. Another area of interest is the investigation of this compound's potential as a disease-modifying agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Finally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, leading to improved therapeutic outcomes.
Synthesemethoden
The synthesis of [(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone involves a multi-step process that includes the reaction of 2-methylphenol with 2-bromo-5-chloropyridine to form 5-(2-methylphenoxy)pyridine-2-carboxylic acid. This compound is then converted to the corresponding acid chloride and reacted with (S)-3-ethoxypyrrolidine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, suggesting its potential as a disease-modifying agent for these disorders.
Eigenschaften
IUPAC Name |
[(3S)-3-ethoxypyrrolidin-1-yl]-[5-(2-methylphenoxy)pyridin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-16-10-11-21(13-16)19(22)17-9-8-15(12-20-17)24-18-7-5-4-6-14(18)2/h4-9,12,16H,3,10-11,13H2,1-2H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPXDJARIZYCE-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CCN(C1)C(=O)C2=NC=C(C=C2)OC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.